molecular formula C9H19ClN2O2 B2392464 tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride CAS No. 2095192-25-7

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride

Cat. No.: B2392464
CAS No.: 2095192-25-7
M. Wt: 222.71
InChI Key: LKVSVLOXMVTZHJ-LEUCUCNGSA-N
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Description

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other complex molecules and has significant relevance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable aminocyclobutyl compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSVLOXMVTZHJ-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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